Cas no 2013781-57-0 (1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine)

1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
- 2013781-57-0
- EN300-1973506
-
- Inchi: 1S/C9H8F5N/c1-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8H,15H2,1H3
- InChI Key: JMJPXATWUIHJQR-UHFFFAOYSA-N
- SMILES: FC(C(C1C(=CC(C)=CC=1F)F)N)(F)F
Computed Properties
- Exact Mass: 225.05769007g/mol
- Monoisotopic Mass: 225.05769007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.5
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973506-0.25g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1973506-5g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1973506-0.5g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1973506-1.0g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 1g |
$0.0 | 2023-06-01 | ||
Enamine | EN300-1973506-0.05g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1973506-1g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1973506-0.1g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1973506-2.5g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1973506-10g |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine |
2013781-57-0 | 10g |
$4236.0 | 2023-09-16 |
1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
Comprehensive Overview of 1-(2,6-Difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 2013781-57-0)
The compound 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 2013781-57-0) is a fluorinated aromatic amine with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethylphenyl and trifluoroethylamine moieties, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its applications in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeting agents.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine aligns with this trend, as its fluorine atoms contribute to improved lipophilicity and binding affinity. This compound is often discussed in forums and scientific literature alongside keywords like "fluorinated building blocks", "pharmaceutical intermediates", and "CNS drug candidates", reflecting its relevance in modern medicinal chemistry.
From a synthetic perspective, the CAS No. 2013781-57-0 compound offers versatility. Its amine functionality allows for further derivatization, enabling the creation of libraries for high-throughput screening. Laboratories focusing on fragment-based drug design or structure-activity relationship (SAR) studies frequently utilize this scaffold. Additionally, its stability under various reaction conditions makes it a preferred choice for multi-step organic synthesis.
Environmental and regulatory considerations are also critical when discussing 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine. While fluorinated compounds are generally stable, researchers must adhere to green chemistry principles to minimize waste and energy consumption during synthesis. This aligns with the growing emphasis on sustainable chemical processes, a topic frequently searched in academic and industrial circles.
In summary, 1-(2,6-difluoro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine (CAS No. 2013781-57-0) represents a promising candidate for advancing drug discovery and material science. Its structural attributes, combined with the rising interest in fluorine chemistry, position it as a key player in the development of next-generation therapeutics and functional materials.
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